molecular formula C21H12Na2O4 B7945367 Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate

Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate

Cat. No.: B7945367
M. Wt: 374.3 g/mol
InChI Key: UMRUWCLCLNPHNZ-UHFFFAOYSA-L
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Description

Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate: is a chemical compound known for its fluorescent properties. It is commonly used in various scientific and industrial applications due to its ability to emit light when exposed to certain wavelengths. This compound is also known for its stability and solubility in water, making it a valuable tool in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate typically involves the reaction of 2-(6-hydroxy-3-oxo-3,10-dihydroanthracen-9-yl)benzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or crystallization. The reaction conditions usually include a controlled temperature and pH to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, under conditions such as elevated temperatures or the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.

    Biology: Employed in biological assays and imaging techniques due to its fluorescent properties.

    Medicine: Utilized in diagnostic procedures and as a marker in medical imaging.

    Industry: Applied in the manufacturing of fluorescent dyes and pigments, as well as in quality control processes.

Mechanism of Action

The mechanism of action of Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate involves its ability to absorb light at specific wavelengths and emit light at a different wavelength. This property is due to the compound’s unique molecular structure, which allows it to undergo electronic transitions when exposed to light. The emitted light can be detected and measured, making the compound useful in various analytical and imaging applications.

Comparison with Similar Compounds

  • Sodium 2-(6-hydroxy-3-oxo-3,10-dihydroanthracen-9-yl)benzoate
  • Sodium 2-(4,5,6-trihydroxy-3-oxo-3,10-dihydroanthracen-9-yl)benzoate

Uniqueness: Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate is unique due to its specific fluorescent properties, which make it highly valuable in applications requiring precise and stable fluorescence. Its stability and solubility in water also set it apart from other similar compounds, making it easier to handle and use in various research and industrial processes.

Properties

IUPAC Name

disodium;2-(3-oxido-6-oxo-10H-anthracen-9-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4.2Na/c22-14-5-7-16-12(10-14)9-13-11-15(23)6-8-17(13)20(16)18-3-1-2-4-19(18)21(24)25;;/h1-8,10-11,22H,9H2,(H,24,25);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUWCLCLNPHNZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)C=CC2=C(C3=C1C=C(C=C3)[O-])C4=CC=CC=C4C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Na2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate
Reactant of Route 2
Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate
Reactant of Route 3
Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate
Reactant of Route 4
Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate
Reactant of Route 5
Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate
Reactant of Route 6
Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate

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